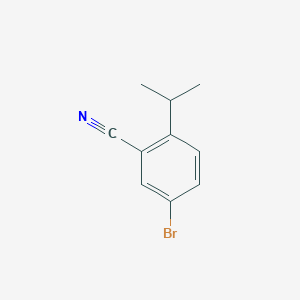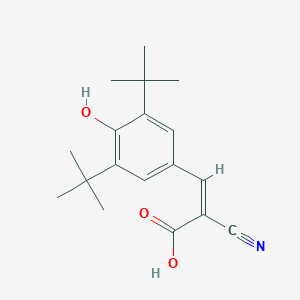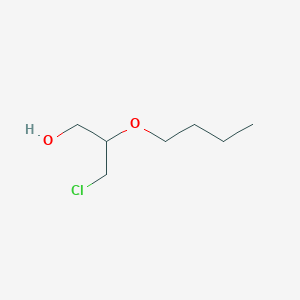![molecular formula C16H19NO4 B13464823 3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13464823.png)
3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of 3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a crucial intermediate in the synthesis of tropane alkaloids . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry. Industrial production methods may vary, but they typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acidified potassium dichromate for oxidation and hydrogenation catalysts for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system . Additionally, this compound is used in industrial applications, such as the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid stands out due to its unique bicyclic structure and diverse range of applications. Similar compounds include other members of the azabicyclo family, such as tropane alkaloids, which also exhibit significant biological activities . the specific properties and applications of each compound can vary, highlighting the uniqueness of this compound .
Eigenschaften
Molekularformel |
C16H19NO4 |
|---|---|
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
3-phenylmethoxycarbonyl-3-azabicyclo[3.2.1]octane-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO4/c18-15(19)14-13-7-6-12(8-13)9-17(14)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19) |
InChI-Schlüssel |
WVAOAMBQJNBWEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CN(C2C(=O)O)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13464767.png)


![Ethyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13464785.png)
![2-Azabicyclo[3.1.1]heptan-4-amine](/img/structure/B13464790.png)




![5-Bromo-6-methoxypyrazolo[1,5-A]pyridine](/img/structure/B13464837.png)
![N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B13464845.png)
![2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13464851.png)
![2-(3-Cyclohexylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13464855.png)
